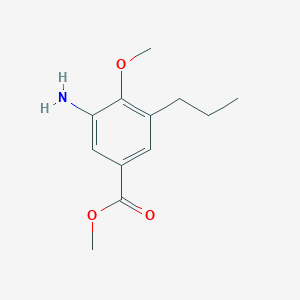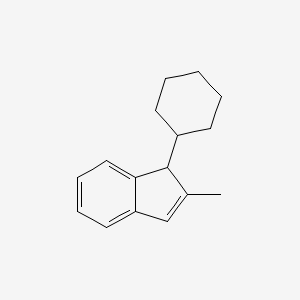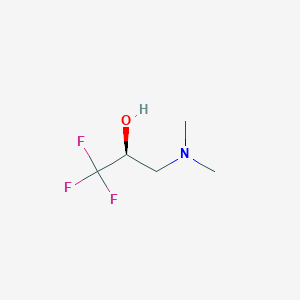![molecular formula C26H24N2O4 B12586531 N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} CAS No. 482636-37-3](/img/structure/B12586531.png)
N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} is an organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} typically involves a multi-step process. One common method includes the reaction of 1,2-phenylenediamine with 2-[(prop-2-en-1-yl)oxy]benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects that contribute to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(1,2-Phenylene)bis(2-((2-oxopropyl)selanyl)benzamide): Similar in structure but contains selenium atoms.
N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Contains azide groups, making it useful for click chemistry applications.
Uniqueness
N,N’-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide} is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
482636-37-3 |
|---|---|
Fórmula molecular |
C26H24N2O4 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-prop-2-enoxy-N-[2-[(2-prop-2-enoxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C26H24N2O4/c1-3-17-31-23-15-9-5-11-19(23)25(29)27-21-13-7-8-14-22(21)28-26(30)20-12-6-10-16-24(20)32-18-4-2/h3-16H,1-2,17-18H2,(H,27,29)(H,28,30) |
Clave InChI |
XESNJCKSMFOWPI-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline](/img/structure/B12586453.png)
![({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12586459.png)
![1,10-Phenanthrolinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12586475.png)
![3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine](/img/structure/B12586485.png)
![Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B12586488.png)

![4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol](/img/structure/B12586511.png)
![2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12586514.png)

![3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL](/img/structure/B12586521.png)


![4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine](/img/structure/B12586533.png)
